Methyl indolizine-5-carboxylate

Medicinal chemistry Synthetic intermediate Regioselective derivatization

Researchers requiring a C5-functionalized indolizine scaffold often face supply inconsistency and limited derivatization handles. Methyl indolizine-5-carboxylate (CAS 2107023-97-0) resolves this as a versatile pharmaceutical intermediate. - Enables efficient C5 amide coupling for library synthesis without steric hindrance, unlike C1 analogs. - Provides a distinct, reproducible C5 electrochemical signature essential for differential sensor array calibration. - Supplied with stringent batch-specific quality documentation to ensure synthetic reproducibility for procurement managers.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B13664113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl indolizine-5-carboxylate
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=CC=CN21
InChIInChI=1S/C10H9NO2/c1-13-10(12)9-6-2-4-8-5-3-7-11(8)9/h2-7H,1H3
InChIKeyMASNXMYMWGWREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Indolizine-5-Carboxylate Overview


Methyl indolizine-5-carboxylate (CAS 2107023-97-0) is a heteroaromatic ester derivative of the indolizine scaffold , a privileged bicyclic structure consisting of a pyrrole ring fused to a pyridine ring . With a molecular formula of C₁₀H₉NO₂ and molecular weight of 175.18 g/mol , this compound serves as a versatile synthetic intermediate for constructing pharmacologically active molecules and as a subject for electrochemical characterization studies of substituted indolizine carboxylates [1].

Synthetic intermediate for indolizine-based pharmacophore construction
Electrochemical characterization probe for substituted indolizine carboxylates
C5 ester provides regioselective functionalization handle

Methyl Indolizine-5-Carboxylate: Positional Specificity


The substitution position on the indolizine scaffold fundamentally alters reactivity, synthetic utility, and electrochemical behavior. Methyl indolizine-5-carboxylate possesses a C5 ester group that provides a distinct electronic environment and steric profile compared to C1, C2, C3, or C7 carboxylate analogs [1]. Cyclic voltammetry studies demonstrate that the redox potential (E°) of indolizine derivatives is sensitive to substitution position, with C1, C2, and C7 modifications yielding different electrochemical signatures than C5 substitution [2]. Additionally, the C5 ester serves as a non-interfering handle for further derivatization without disrupting the electron-rich indolizine core [3].

Regioisomer mismatch
Indolizine-1-carboxylates exhibit different reactivity and steric profiles, limiting direct replacement for C5 ester chemistry.
Electrochemical signature divergence
Redox potential shifts with carboxylate position; C5 voltammetric peaks may not match those of C1 or C7 analogs.
Aromatic vs. saturated scaffold
Octahydroindolizine analogs lack π-conjugation and may not serve as direct substitutes where aromatic character is required.

Methyl Indolizine-5-Carboxylate vs. Isomers and Analogs


C5 Synthetic Handle Advantage

Methyl indolizine-5-carboxylate provides a C5 ester anchoring point for further functionalization without interfering with the electron-rich indolizine core [1]. In contrast, ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives demonstrate that C1 carboxylate substitution directs anti-inflammatory activity (COX-2, TNF-α, IL-6 inhibition) but limits synthetic versatility due to steric crowding at the 1-position [2]. The C5 substitution pattern maintains aromatic planarity while offering a reactive ester handle for hydrolysis, amidation, or reduction.

Synthetic Handle
Class-level inference
C5 ester: less hindered nucleophilic approach
C1 ester: steric crowding restricts access
Supports regioselective derivatization workflow
Synthetic context; may not generalize to all reactions
Medicinal chemistry Synthetic intermediate Regioselective derivatization

C5 Electrochemical Redox Signature

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) studies of substituted indolizine carboxylates reveal that the redox potential (E°) is sensitive to carboxylate substitution position [1]. Methyl indolizine-5-carboxylate exhibits redox processes that are distinct from those observed for ethyl 3-(4-bromobenzoyl)indolizine-1-carboxylate, ethyl 3-(4-chlorobenzoyl)indolizine-1-carboxylate, and ethyl 3-(4-methylbenzoyl)indolizine-1-carboxylate [2].

Redox Signature
Class-level inference
C5: distinct voltammetric peaks
C1 analogs: different E° sensitivity
Enables regioisomer-specific sensor design
Exact E° not reported; requires measurement
Electrochemistry Redox behavior Sensor materials

Aromatic vs. Saturated Indolizine Scaffold

Methyl indolizine-5-carboxylate retains the fully aromatic 10π-electron indolizine system . In contrast, methyl octahydroindolizine-5-carboxylate (CAS not specified in available sources) is a fully saturated analog lacking aromatic stabilization . The aromatic nature confers distinct physicochemical properties: the aromatic system exhibits UV-Vis absorption in the 300-400 nm range and participates in π-stacking interactions, while the saturated analog behaves as a typical aliphatic heterocycle.

Aromatic System
Data to verify
Fully aromatic 10π-electron indolizine
Saturated octahydroindolizine: no π-conjugation
Aromatic scaffold needed for π-conjugated applications
Estimated stabilization ~20–30 kcal/mol (indole analog); verify experimentally
Heterocyclic chemistry Aromatic scaffold Synthetic building block

Methyl Indolizine-5-Carboxylate Applications


C5 Pharmacophore Synthesis

Methyl indolizine-5-carboxylate is the preferred starting material for constructing pharmacologically active indolizine derivatives where C5 functionalization is desired without disrupting the core aromatic system. Hydrolysis to indolizine-5-carboxylic acid enables amide coupling with diverse amines for library synthesis. The C5 ester's accessibility permits efficient derivatization, unlike C1 esters which face steric hindrance and slower reaction kinetics. [1]

Electrochemical Sensor Material

The distinct electrochemical signature of methyl indolizine-5-carboxylate, characterized by position-dependent redox behavior, makes it a candidate for developing voltammetric sensors. The C5 ester substitution pattern provides a baseline redox profile that can be compared against C1 and C3 analogs when designing sensor arrays requiring differential responses. Indolizine derivatives form surface films on electrode surfaces, enabling sensor manufacturing applications. [1] [2]

π-Conjugated Building Block

The fully aromatic indolizine core of methyl indolizine-5-carboxylate provides a planar, electron-rich π-system suitable for organic electronic applications. Unlike saturated octahydroindolizine analogs, this compound retains conjugation for charge transport and light absorption. The C5 ester offers a synthetic handle for tethering to polymer backbones or electrode surfaces while preserving the conjugated system.

Fluorescent Probe Precursor

The aromatic indolizine scaffold exhibits intrinsic fluorescence properties that can be tuned through C5 ester derivatization. Methyl indolizine-5-carboxylate serves as a starting point for synthesizing fluorescent probes where the ester group is converted to amide-linked targeting moieties without quenching the fluorophore. The C5 position provides optimal spatial separation between the fluorophore core and the targeting appendage. [1]

Application
Selection Property
Validation Focus
Indolizine pharmacophore synthesis
Regioselective C5 ester derivatization
Synthetic yield and purity of amide/hydrolysis products
Electrochemical sensor development
Position-dependent redox signature
Voltammetric peak position and reproducibility
Organic electronic materials
Aromatic π-conjugation integrity
UV-Vis absorption and charge transport properties
Fluorescent probe synthesis
C5 ester as non-quenching linker site
Fluorescence quantum yield after derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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